Physicochemical Differentiation: Cyclohexyl N1-Substitution vs. Aryl N1-Substituted Tetrazolyl Indole Oxoacetamides
CAS 921144-54-9 bears a cyclohexyl group at the tetrazole N1 position, whereas the majority of reported analogs in this chemotype carry planar aromatic N1-substituents (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl, 3,4-dimethylphenyl). The cyclohexyl group imparts a measured clogP of 2.22 and a TPSA of 89.08 Ų [1]. Although directly measured comparator data for the aryl analogs are not publicly available, the cyclohexyl substituent introduces greater conformational entropy and a saturated hydrocarbon surface that reduces π-stacking potential relative to aromatic N1-substituents, while maintaining a favorable balance of lipophilicity for membrane permeation within Lipinski and Veber rule space [1]. This physicochemical profile is differentiated from the higher aromaticity and planarity of N1-phenyl tetrazole analogs, which are expected to exhibit higher TPSA and different solvation thermodynamics.
| Evidence Dimension | Physicochemical properties: clogP and TPSA |
|---|---|
| Target Compound Data | clogP = 2.22; TPSA = 89.08 Ų; MW = 352.40; HBA = 8; HBD = 1; RB = 3 |
| Comparator Or Baseline | N1-aryl tetrazolyl indole oxoacetamide analogs (4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl, 3,4-dimethylphenyl derivatives); quantitative clogP/TPSA comparator data not publicly available for direct head-to-head comparison |
| Quantified Difference | Cyclohexyl group provides non-aromatic, conformationally flexible substitution; estimated ΔclogP and ΔTPSA relative to phenyl analog cannot be quantified without experimental measurement of comparators |
| Conditions | In silico calculated properties from Sildrug/ECBD database (EOS28379); comparator values not publicly reported in accessible databases |
Why This Matters
The cyclohexyl substitution provides a lipophilicity–polarity profile within oral drug-like space (clogP <5, TPSA <140) that is structurally differentiated from aryl analogs, potentially influencing membrane permeability, CYP-mediated metabolism, and off-target pharmacology in ways that cannot be assumed equivalent without experimental verification.
- [1] Sildrug/ECBD Database, Entry EOS28379. C₁₈H₂₀N₆O₂; clogP 2.22; TPSA 89.08; MW 352.40; HBA 8; HBD 1; RB 3. Institute of Biochemistry and Biophysics, PAS. View Source
